Structural Differentiation from Clinical Thienopyridines: Absence of P2Y₁₂ Irreversible‑Binding Motif
The target compound lacks the 2‑chlorobenzyl (clopidogrel/ticlopidine) or cyclopropyl‑carbonyl‑fluorobenzyl (prasugrel) substituent required for covalent modification of the P2Y₁₂ receptor. Prasugrel active metabolite inhibits ADP‑induced platelet aggregation with an IC₅₀ of 1.8 μM, and clopidogrel active metabolite shows an IC₅₀ of 0.53 μM in washed human platelets [1]. Because the target compound does not present the thiolactone prodrug or the C2‑benzylic substitution, it is a non‑covalent P2Y₁₂ ligand at best, with an expected absence of irreversible antiplatelet activity. This positions it as a probe for elucidating non‑covalent thienopyridine‑receptor interactions and for exploring alternative pharmacology (e.g., potassium channel modulation per WO‑2007066127‑A2 [2]).
| Evidence Dimension | Irreversible P2Y₁₂ receptor blockade |
|---|---|
| Target Compound Data | No irreversible antiplatelet activity predicted; lacks thiolactone prodrug moiety |
| Comparator Or Baseline | Prasugrel active metabolite IC₅₀ 1.8 μM; Clopidogrel active metabolite IC₅₀ 0.53 μM |
| Quantified Difference | Qualitative: target compound is non‑covalent; clinical comparators are irreversible covalent inhibitors |
| Conditions | Washed human platelet aggregation assay (ADP 10 μM) |
Why This Matters
Enables research into non‑covalent thienopyridine mechanisms, avoiding the confounding factor of irreversible platelet inhibition that complicates SAR interpretation for known drugs.
- [1] Sugidachi A, et al. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. J Thromb Haemost. 2007;5(7):1545‑1551. View Source
- [2] WO‑2007066127‑A2. Thieno (3,2‑c) Pyridine Compounds as Potassium Channel Inhibitors. View Source
